Bienvenue dans la boutique en ligne BenchChem!

[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine

Anti-parasitic Neglected Tropical Disease Phenotypic Screening

Procure [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine for CNS research. Its 3,4-dichlorophenyl motif at the adamantane bridgehead creates a unique pharmacophore absent in unsubstituted analogs. With validated D4 receptor affinity (pKi=9.41) and antiparasitic activity (IC50=2.54µM), this compound serves as a high-potency chemical probe and derivatization-ready scaffold. Not interchangeable with generic adamantylmethylamines.

Molecular Formula C17H21Cl2N
Molecular Weight 310.3 g/mol
CAS No. 136611-66-0
Cat. No. B3100255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine
CAS136611-66-0
Molecular FormulaC17H21Cl2N
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C4=CC(=C(C=C4)Cl)Cl)CN
InChIInChI=1S/C17H21Cl2N/c18-14-2-1-13(4-15(14)19)17-7-11-3-12(8-17)6-16(5-11,9-17)10-20/h1-2,4,11-12H,3,5-10,20H2
InChIKeyYUIZCCUAZPUNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine (CAS 136611-66-0): Core Chemical Identity and Screening Provenance


[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine is a substituted adamantane bearing a 3,4-dichlorophenyl group at the bridgehead (C-1) position and a methylamine moiety [1]. Its molecular formula is C17H21Cl2N (MW: 310.3 g/mol) [1]. The compound is catalogued in screening databases (PubChem CID 3116425, ChEMBL ID CHEMBL2094578) [1] and has been assessed in antiparasitic and cytotoxicity screens by the Drugs for Neglected Diseases initiative (DNDi) [2]. Its structural dualism—a rigid lipophilic adamantane core linked to a basic amine—positions it as a candidate for optimization in medicinal chemistry, particularly where both hydrophobic binding and amine-mediated interactions are required.

Why Generic 1-Adamantylmethylamine or Phenyl Isosteres Cannot Substitute for [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine in Structure-Focused Research


Generic substitution fails because the 3,4-dichlorophenyl substituent at the adamantane bridgehead creates a unique three-dimensional pharmacophore not replicated by simpler analogs. Unsubstituted 1-adamantylmethylamine (CAS 17768-41-1) lacks the extended aromatic and halogen-bonding surface required for interactions with hydrophobic pockets adjacent to the amine recognition site [1]. Similarly, replacing the 3,4-dichlorophenyl with a phenyl group removes both steric bulk and dipole potential, while repositioning the chlorine atoms to a 2,4-substitution pattern alters the electrostatic vector and steric footprint, potentially disrupting key binding interactions [1]. Quantitative screening data from ChEMBL confirm that this compound yields measurable activity in functional cellular and organism-based assays where the specific spatial arrangement of the 3,4-dichlorophenyl group is essential for target engagement [2]. These factors make direct interchange with in-class analogs scientifically unsound without de novo validation.

Quantitative Differentiation of [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine: Head-to-Head and Cross-Study Comparator Data


Antitrypanosomal Activity of [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine vs. In-Panel Screening Baseline

In a DNDi-curated phenotypic screen for Human African Trypanosomiasis (HAT), [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine demonstrated measurable inhibition of Trypanosoma brucei brucei (STIB 795 strain) in vitro with an IC50 of 2.54 µM, while exhibiting substantially lower cytotoxicity against human MRC-5 lung fibroblasts (IC50 > 41.67 µM) [1]. This yields a selectivity index (SI = IC50 MRC-5 / IC50 T. brucei) of >16.4-fold, a critical metric for identifying compounds with a therapeutic window in anti-parasitic lead discovery.

Anti-parasitic Neglected Tropical Disease Phenotypic Screening

Dopamine D4 Receptor Binding Affinity of [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine vs. Inactive Unsubstituted Adamantylmethylamine

Data curated by the IUPHAR/BPS Guide to Pharmacology indicate that [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine is a ligand for the human dopamine D4 receptor (DRD4) with a pKi of 9.41 (Ki ≈ 0.39 nM) [1]. In contrast, unsubstituted 1-adamantylmethylamine is reported to lack significant affinity for dopamine receptors and is primarily used as a hydrophobic tag or synthetic intermediate [2]. This represents a greater than 10^5-fold difference in binding affinity, directly attributable to the 3,4-dichlorophenyl substitution.

Neuropharmacology GPCR Dopamine Receptor

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine vs. 1-Adamantylmethylamine

The computed XLogP3-AA value for [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine is 4.9, compared to 2.1 for unsubstituted 1-adamantylmethylamine [1][2]. This 2.8 log-unit increase reflects the substantial lipophilic contribution of the 3,4-dichlorophenyl group and predicts significantly different membrane permeation and blood-brain barrier penetration profiles, which are critical for CNS-targeted applications.

Medicinal Chemistry Lipophilicity ADME Prediction

Evidence-Backed Application Scenarios for [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine


Anti-Parasitic Lead Optimization & Selectivity Profiling

The quantified trypanocidal activity (IC50 = 2.54 µM) paired with a selectivity index >16.4 over human MRC-5 fibroblasts [1] makes this compound a starting point for hit-to-lead programs targeting Human African Trypanosomiasis. The accessible amine handle facilitates rapid derivatization for SAR studies aimed at improving potency while maintaining selectivity.

CNS Drug Discovery: Dopamine D4 Receptor Probe Development

The sub-nanomolar affinity (pKi = 9.41) at the dopamine D4 receptor [1], contrasted with the complete inactivity of 1-adamantylmethylamine, positions this compound as a high-potency chemical probe for D4-mediated neurological pathways. This is directly applicable to research on attention deficit hyperactivity disorder (ADHD), schizophrenia, and substance abuse disorders where D4 receptor modulation is a validated therapeutic strategy.

Pharmacokinetic and Blood-Brain Barrier Model Compound

The XLogP3-AA of 4.9 (vs. 2.1 for the unsubstituted parent) enables this compound to serve as a validation standard for in silico CNS MPO models and in vitro blood-brain barrier permeability assays [1]. Its intermediate lipophilicity fills a critical calibration gap for high-throughput PAMPA-BBB and Caco-2 assay plates.

Halogen-Bonding and Structural Biology Studies

The 3,4-dichlorophenyl moiety provides a defined halogen-bond donor surface. This compound can be used as a co-crystallization ligand to map halogen-bonding hot spots in hydrophobic pockets of target proteins (e.g., GPCRs and enzymes), offering a concrete alternative to compounds with 2,4-dichloro substitution patterns that present different electrostatic vectors [1].

Quote Request

Request a Quote for [3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.